molecular formula C11H8ClFN2 B13146594 4-(Chloromethyl)-3-fluoro-2,3'-bipyridine

4-(Chloromethyl)-3-fluoro-2,3'-bipyridine

Cat. No.: B13146594
M. Wt: 222.64 g/mol
InChI Key: SENMQZWXTGSRSZ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-fluoro-2,3’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are heterocyclic compounds containing two pyridine rings. This specific compound is characterized by the presence of a chloromethyl group at the 4-position and a fluorine atom at the 3-position of the bipyridine structure. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3-fluoro-2,3’-bipyridine typically involves the halogenation of bipyridine derivatives. One common method is the chloromethylation of 3-fluoro-2,3’-bipyridine using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, and the chloromethyl group is introduced at the 4-position of the bipyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-3-fluoro-2,3’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Nucleophilic Substitution: Formation of substituted bipyridines.

    Oxidation: Formation of bipyridine carboxylic acids or aldehydes.

    Reduction: Formation of methyl-substituted bipyridines.

Scientific Research Applications

4-(Chloromethyl)-3-fluoro-2,3’-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-fluoro-2,3’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. The presence of the chloromethyl and fluoro groups enhances its reactivity and binding affinity, making it effective in modulating biological pathways .

Comparison with Similar Compounds

    4-(Chloromethyl)-2,3’-bipyridine: Lacks the fluorine atom, resulting in different reactivity and properties.

    3-Fluoro-2,3’-bipyridine: Lacks the chloromethyl group, affecting its chemical behavior and applications.

    4-Methyl-3-fluoro-2,3’-bipyridine:

Uniqueness: 4-(Chloromethyl)-3-fluoro-2,3’-bipyridine is unique due to the combined presence of both chloromethyl and fluoro substituents. This combination imparts distinct electronic and steric effects, enhancing its reactivity and making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C11H8ClFN2

Molecular Weight

222.64 g/mol

IUPAC Name

4-(chloromethyl)-3-fluoro-2-pyridin-3-ylpyridine

InChI

InChI=1S/C11H8ClFN2/c12-6-8-3-5-15-11(10(8)13)9-2-1-4-14-7-9/h1-5,7H,6H2

InChI Key

SENMQZWXTGSRSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2F)CCl

Origin of Product

United States

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